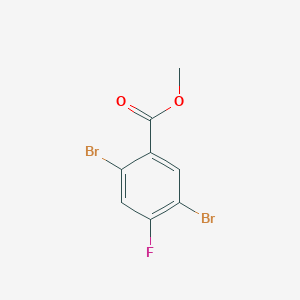

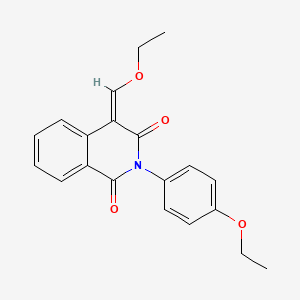

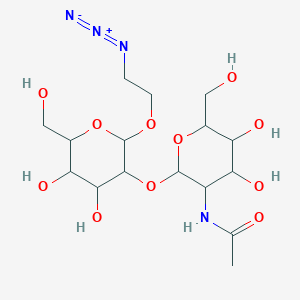

![molecular formula C24H42CaO24 B15129063 Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15129063.png)

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium lactobionate is an organic calcium salt with the chemical formula C12H22CaO14. It appears as a colorless or white crystalline powder and is slightly soluble in water but almost insoluble in alcohols . This compound is known for its use in various applications, including food additives, pharmaceuticals, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium lactobionate can be synthesized through the reaction of calcium acetate with lactobionic acid . Another method involves the fermentation of lactose using microorganisms such as lactic acid bacteria to produce lactobionic acid, which is then reacted with calcium salts to obtain calcium lactobionate .

Industrial Production Methods: Industrial production of calcium lactobionate often involves the oxidation of lactose with bromine water in the presence of calcium carbonate . The resulting lactobionic acid is then neutralized with calcium hydroxide to form calcium lactobionate . This process can be optimized by controlling pH and temperature during fermentation .

Chemical Reactions Analysis

Types of Reactions: Calcium lactobionate primarily undergoes oxidation reactions. The oxidation of lactose to lactobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions:

Oxidation: Lactose is oxidized using bromine water in the presence of calcium carbonate.

Neutralization: Lactobionic acid is neutralized with calcium hydroxide to form calcium lactobionate.

Major Products: The major product formed from these reactions is calcium lactobionate itself, along with by-products such as calcium bromide and carbon dioxide .

Scientific Research Applications

Calcium lactobionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in formulations.

Biology: Acts as a chelating agent and is used in the preservation of biological tissues.

Medicine: Employed as a calcium supplement and in the formulation of pharmaceuticals.

Industry: Utilized in the food industry as a firming agent and in cosmetics for its moisturizing properties.

Mechanism of Action

Calcium lactobionate exerts its effects primarily through its role as a calcium source. In aqueous environments, it dissociates into calcium cations and lactobionic acid anions . The calcium ions are essential for various physiological processes, including nerve transmission, muscle contraction, and bone formation . Lactobionic acid also exhibits antibacterial properties by disrupting the cell wall and membrane integrity of bacteria .

Comparison with Similar Compounds

- Calcium gluconate

- Calcium glubionate

- Calcium lactate

Comparison: Calcium lactobionate is unique due to its high solubility in water and its ability to form stable complexes with other ions . Calcium glubionate, on the other hand, is primarily used as a mineral supplement to treat calcium deficiencies .

Properties

IUPAC Name |

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEMCSSAABKPLI-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42CaO24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

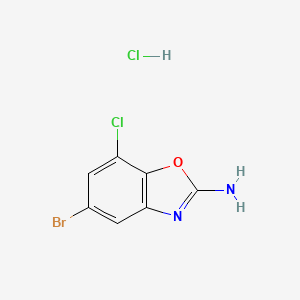

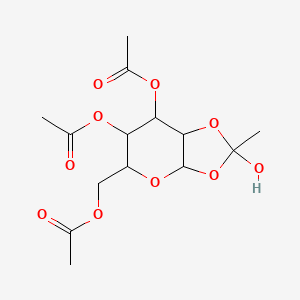

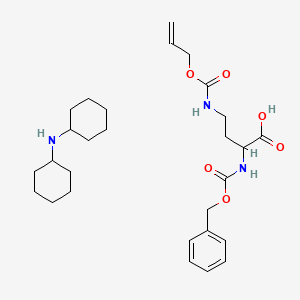

![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)

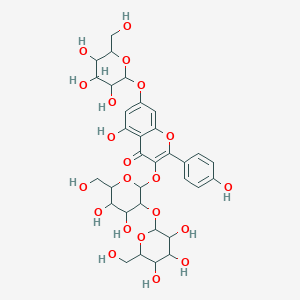

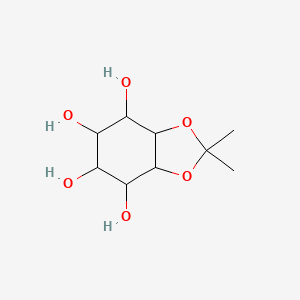

![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)